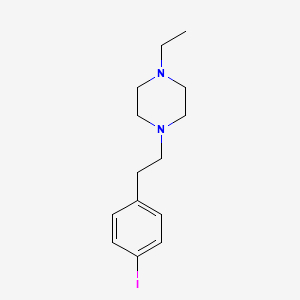
1-Ethyl-4-(4-iodophenethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Ethyl-4-(4-iodophenethyl)piperazine is a compound belonging to the class of piperazine derivatives Piperazine compounds are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(4-iodophenethyl)piperazine typically involves the reaction of 1-ethylpiperazine with 4-iodobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions: 1-Ethyl-4-(4-iodophenethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated iodophenyl groups.
Substitution: Substituted derivatives with different functional groups replacing the iodine atom.
科学的研究の応用
1-Ethyl-4-(4-iodophenethyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用機序
The mechanism of action of 1-Ethyl-4-(4-iodophenethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing cellular processes and signaling pathways.
類似化合物との比較
- 1-(2-(Diphenylmethoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine
- 4-Iodoacetophenone
- Piperazine,1-[2-(4-azido-3-iodophenyl)ethyl]-4-[2-(diphenylmethoxy)ethyl]
Comparison: 1-Ethyl-4-(4-iodophenethyl)piperazine is unique due to its specific structural features, such as the ethyl group on the piperazine ring and the iodophenyl group. These structural elements contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various research and industrial purposes.
特性
分子式 |
C14H21IN2 |
|---|---|
分子量 |
344.23 g/mol |
IUPAC名 |
1-ethyl-4-[2-(4-iodophenyl)ethyl]piperazine |
InChI |
InChI=1S/C14H21IN2/c1-2-16-9-11-17(12-10-16)8-7-13-3-5-14(15)6-4-13/h3-6H,2,7-12H2,1H3 |
InChIキー |
VRLYIUVJZSIZSC-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)CCC2=CC=C(C=C2)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
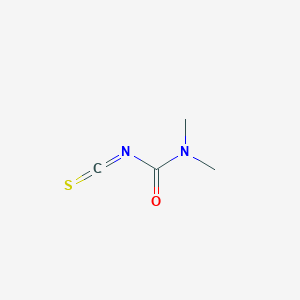
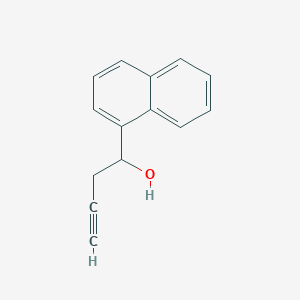
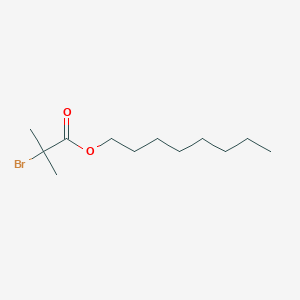


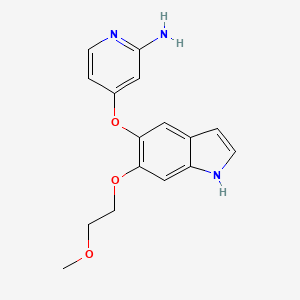
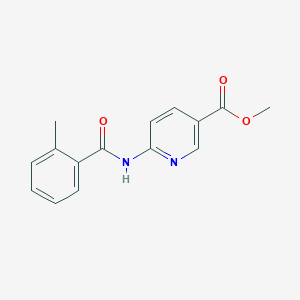
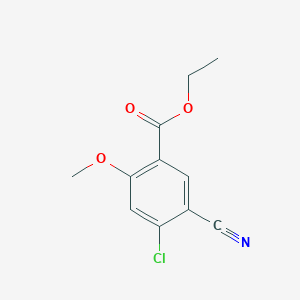
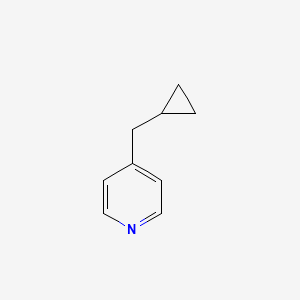
![2-Formyl-4-iodo-benzo[b]thiophene](/img/structure/B8312710.png)

![3-(4-Aminophenyl)isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B8312722.png)

![4-(5-Methoxy-pyridin-3-yl)-2-morpholin-4-yl-7-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8312729.png)
